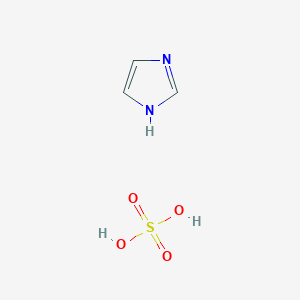![molecular formula C19H18ClN3O2S B14249683 N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide CAS No. 365431-00-1](/img/structure/B14249683.png)
N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethyl group, a thiazole ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a chlorophenyl derivative with a suitable thioamide under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the thiazole intermediate.
Pyridine Ring Formation: The pyridine ring is formed by cyclization of the intermediate compound using a suitable cyclizing agent.
Final Coupling: The final step involves coupling the pyridine-thiazole intermediate with propanamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential as an inhibitor of specific enzymes or receptors, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate cellular pathways by interacting with receptors or signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: A cationic surfactant used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) Terephthalate: A plasticizer used in the production of flexible PVC products.
Uniqueness
N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is unique due to its multi-functional structure, which allows it to participate in diverse chemical reactions and interact with various biological targets. Unlike simpler compounds, its complex structure provides a higher degree of specificity and versatility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
365431-00-1 |
|---|---|
Molekularformel |
C19H18ClN3O2S |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
N-[4-[4-(3-chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-16(25)22-15-10-13(7-8-21-15)18-17(23-19(26-18)11(2)24)12-5-4-6-14(20)9-12/h4-11,24H,3H2,1-2H3,(H,21,22,25) |
InChI-Schlüssel |
QQSHEOJYNVGQMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C(C)O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


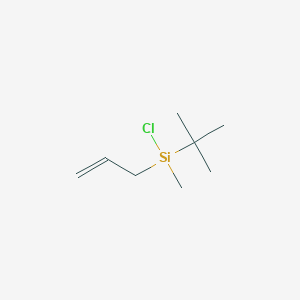
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
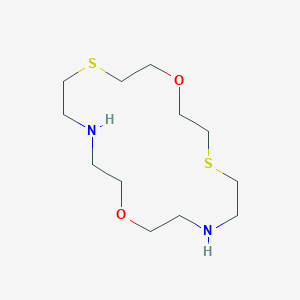

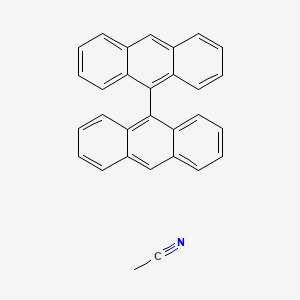

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
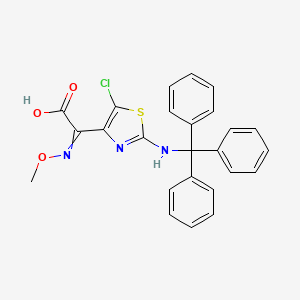
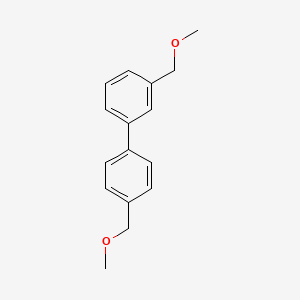
![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)
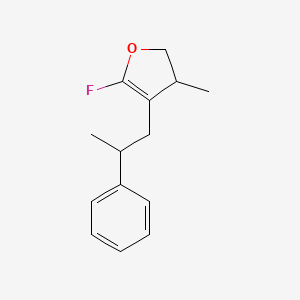
![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)
